2-[(4-methylbenzyl)thio]-N-(2-phenylethyl)acetamide
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Overview
Description
2-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-phenylethyl)acetamide is a chemical compound characterized by its unique structure, which includes a sulfanyl group attached to a phenyl ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-phenylethyl)acetamide typically involves the reaction of 4-methylbenzyl mercaptan with 2-phenylethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature to 50°C.
Reduction: Lithium aluminum hydride; conditionsreflux in anhydrous ether.
Substitution: Alkyl halides, acyl chlorides; conditionsroom temperature to 60°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
- 2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide
- N-(2,5-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Uniqueness
2-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-phenylethyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological propertiesCompared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity .
Properties
CAS No. |
591732-33-1 |
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Molecular Formula |
C18H21NOS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C18H21NOS/c1-15-7-9-17(10-8-15)13-21-14-18(20)19-12-11-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,20) |
InChI Key |
UULQZELYPOFXBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)NCCC2=CC=CC=C2 |
solubility |
40.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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